![molecular formula C11H14N2O B234458 7-[6-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-(2,3-dihydroxy-3-methylbutyl)chromen-2-one CAS No. 155740-16-2](/img/structure/B234458.png)

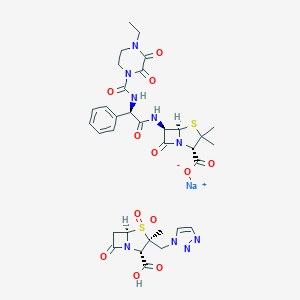

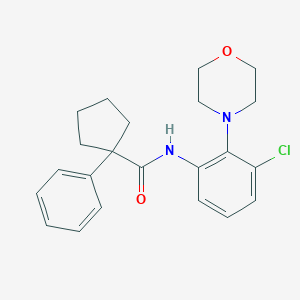

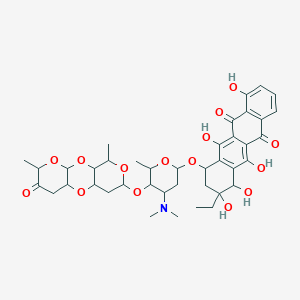

7-[6-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-(2,3-dihydroxy-3-methylbutyl)chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[6-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-(2,3-dihydroxy-3-methylbutyl)chromen-2-one is a natural product found in Peucedanum japonicum with data available.

Scientific Research Applications

Diabetes Management

- Compound in Diabetes Treatment : A computational study identified the compound as a potential target for diabetes management. It was isolated from the fruits of Syzygium densiflorum Wall. ex Wight & Arn (Myrtaceae), traditionally used in diabetes treatment. The study explored its interaction with enzymes like dipeptidyl peptidase-IV, protein-tyrosine phosphatase 1B, and others through molecular docking and dynamics simulation (Muthusamy & Krishnasamy, 2016).

Insecticidal and Nematicidal Properties

- Bioactive Chromenes : Research on the aerial parts of Rhyncholacis penicillata led to the discovery of new chromenes with significant insecticidal, acaricidal, and nematicidal potency, including strong activity against Heliothis zea (Burkhardt et al., 1994).

Synthesis for Medicinal Uses

Thiazolidin-4-ones Synthesis : A study detailed the synthesis of thiazolidin-4-ones based on (7-Hydroxy-2-oxo-2H-chromen-4-yl) Acetic Acid, leading to compounds that were later tested for their antibacterial activity (Čačić et al., 2009).

Novel Pyrano[2,3-f]chromenone Derivatives : Another study synthesized novel pyrano[2,3-f]chromenone derivatives, evaluating their cytotoxic activity on the blood tumor cell line K562, with some showing promising results (Alizadeh et al., 2015).

Dihydronaphthalenones Study : Dihydronaphthalenones isolated from Catalpa ovata wood were examined for their cytoprotective effects against oxidative damage in HepG2 cells, showing significant antioxidant activities (Kil et al., 2018).

properties

IUPAC Name |

7-[6-[[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-(2,3-dihydroxy-3-methylbutyl)chromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34O14/c1-24(2,33)16(27)6-12-5-11-3-4-17(28)37-13(11)7-14(12)38-22-20(31)19(30)18(29)15(39-22)8-35-23-21(32)25(34,9-26)10-36-23/h3-5,7,15-16,18-23,26-27,29-34H,6,8-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVLIAXKBIVLBKD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(CC1=C(C=C2C(=C1)C=CC(=O)O2)OC3C(C(C(C(O3)COC4C(C(CO4)(CO)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00935282 |

Source

|

| Record name | 6-(2,3-Dihydroxy-3-methylbutyl)-2-oxo-2H-1-benzopyran-7-yl 6-O-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00935282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

558.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

155740-16-2 |

Source

|

| Record name | Peujaponiside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155740162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(2,3-Dihydroxy-3-methylbutyl)-2-oxo-2H-1-benzopyran-7-yl 6-O-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00935282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(butyrylamino)-3-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B234407.png)

![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B234409.png)

![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-phenylcyclopentanecarboxamide](/img/structure/B234410.png)

![N-[3-fluoro-4-(1-piperidinyl)phenyl]propanamide](/img/structure/B234428.png)

![N-[3-fluoro-4-(1-piperidinyl)phenyl]acetamide](/img/structure/B234431.png)